molecular formula C9H12ClNO3 B13387217 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Cat. No.: B13387217
M. Wt: 217.65 g/mol
InChI Key: JJWFIVDAMOFNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the reaction of 4-hydroxyphenylacetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include:

    Temperature: Reflux conditions

    Solvent: Aqueous or alcoholic medium

    Catalysts: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce tyrosine, which is then chemically converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Converts the phenolic hydroxyl group to a quinone structure

    Reduction: Reduces the quinone back to the phenolic form

    Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Restored phenolic compounds

    Substitution: Various substituted tyrosine derivatives

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride involves its conversion to L-DOPA, which is then decarboxylated to produce dopamine. Dopamine acts on dopamine receptors in the brain, influencing mood, motivation, and motor control . The compound also participates in the synthesis of other neurotransmitters like norepinephrine and epinephrine .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The natural form of tyrosine, used in protein synthesis

    L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease

    Phenylalanine: Another amino acid that is a precursor to tyrosine

Uniqueness

2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free amino acid form . This makes it particularly useful in pharmaceutical formulations and research applications .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H

InChI Key

JJWFIVDAMOFNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl

Origin of Product

United States

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